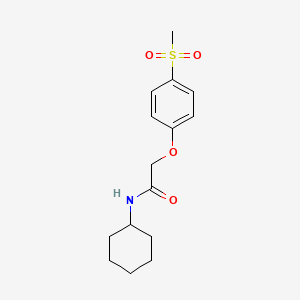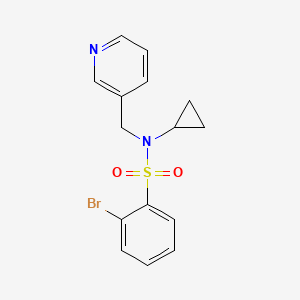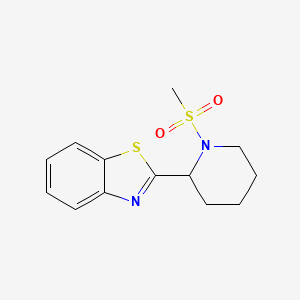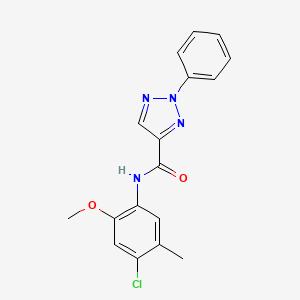
N-cyclohexyl-2-(4-methylsulfonylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2-(4-methylsulfonylphenoxy)acetamide, also known as CSA or NCSA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CSA belongs to the class of amide compounds and is known to possess anti-inflammatory and analgesic properties.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-2-(4-methylsulfonylphenoxy)acetamide involves the inhibition of the cyclooxygenase (COX) enzyme. COX is responsible for the production of prostaglandins, which are known to cause inflammation and pain. By inhibiting COX, N-cyclohexyl-2-(4-methylsulfonylphenoxy)acetamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(4-methylsulfonylphenoxy)acetamide has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease. N-cyclohexyl-2-(4-methylsulfonylphenoxy)acetamide has also been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment. Additionally, N-cyclohexyl-2-(4-methylsulfonylphenoxy)acetamide has been shown to have a low toxicity profile, making it a safe compound for use in lab experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cyclohexyl-2-(4-methylsulfonylphenoxy)acetamide is its low toxicity profile, making it a safe compound for use in lab experiments. Additionally, the synthesis method for N-cyclohexyl-2-(4-methylsulfonylphenoxy)acetamide is relatively simple and yields a high-quality product. However, one of the limitations of N-cyclohexyl-2-(4-methylsulfonylphenoxy)acetamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
For the study of N-cyclohexyl-2-(4-methylsulfonylphenoxy)acetamide include further exploration of its potential therapeutic applications and the development of more effective methods for administering it.
Synthesemethoden
The synthesis of N-cyclohexyl-2-(4-methylsulfonylphenoxy)acetamide involves the reaction between 4-methylsulfonylphenol and cyclohexylamine in the presence of acetic anhydride. The resulting product is then subjected to a reaction with chloroacetyl chloride to obtain N-cyclohexyl-2-(4-methylsulfonylphenoxy)acetamide. This synthesis method is relatively simple and yields a high-quality product.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-2-(4-methylsulfonylphenoxy)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease. N-cyclohexyl-2-(4-methylsulfonylphenoxy)acetamide has also been studied for its potential use in cancer treatment as it has been shown to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-(4-methylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-21(18,19)14-9-7-13(8-10-14)20-11-15(17)16-12-5-3-2-4-6-12/h7-10,12H,2-6,11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCJCDQLYUOUPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(4-methylsulfonylphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(3-chlorophenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B7545661.png)


![2,6-difluoro-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B7545692.png)
![3-[5-[(5-Chlorothiophen-2-yl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]thiolane 1,1-dioxide](/img/structure/B7545707.png)
![N-(1-propan-2-ylpiperidin-4-yl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide](/img/structure/B7545711.png)

![1-[(2-chlorophenyl)methyl]-N-(6-methylpyridin-2-yl)pyrazole-4-carboxamide](/img/structure/B7545719.png)
![N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7545727.png)
![(3-Methyl-1-benzothiophen-2-yl)-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7545730.png)


